molecular formula C8H9LiN2O3 B1436414 Lithium(1+) ion 3-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)propanoate CAS No. 2031261-01-3

Lithium(1+) ion 3-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)propanoate

Cat. No. B1436414
M. Wt: 188.1 g/mol
InChI Key: UROXAXGARMOEEJ-UHFFFAOYSA-M
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Description

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H10N2O3.Li/c11-7(12)4-3-6-9-10-8(13-6)5-1-2-5;/h5H,1-4H2,(H,11,12);/q;+1/p-1 .


Physical And Chemical Properties Analysis

This compound is a powder . It is stored at room temperature . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Mass Spectrometry and Ion Behavior

Research into lithiated derivatives of 2,5-disubstituted-1,3,4-oxadiazoles has explored the mass spectrometric behavior and confirmed skeletal rearrangement for both protonated and lithiated ions. This study revealed unique behaviors such as the loss of lithium isocyanate for [M + Li]+ ions, contrasting with the loss of isocyanic acid in [M + H]+ ions, and provided insights into the formation of specific fragment ions and their theoretical stabilities (Frański et al., 2003).

Solid Electrolytes and Battery Materials

Lithium nitride, studied for its application as a solid electrolyte with high Li+ conductivity, demonstrates the potential of lithium-based materials in energy storage technologies. This research contributes to the understanding of the conduction mechanism of Li+ ions and highlights the relevance of modern solid-state science techniques in developing materials for primary battery applications (Rabenau, 1982).

Ionic Liquids and Solvation Structure

The study of lithium ion solvation in room-temperature ionic liquids has provided valuable information on the interaction between lithium ions and various solvents, advancing our knowledge in the field of electrochemistry and solvent dynamics. This research sheds light on the structural and energetic aspects of lithium ion solvation, contributing to the development of more efficient energy storage and conversion systems (Umebayashi et al., 2007).

Safety And Hazards

The safety information available indicates that this compound may cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

properties

IUPAC Name

lithium;3-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3.Li/c11-7(12)4-3-6-9-10-8(13-6)5-1-2-5;/h5H,1-4H2,(H,11,12);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UROXAXGARMOEEJ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1CC1C2=NN=C(O2)CCC(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9LiN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lithium(1+) ion 3-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)propanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Lithium(1+) ion 3-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)propanoate
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Lithium(1+) ion 3-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)propanoate
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Lithium(1+) ion 3-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)propanoate
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Lithium(1+) ion 3-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)propanoate
Reactant of Route 5
Lithium(1+) ion 3-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)propanoate
Reactant of Route 6
Lithium(1+) ion 3-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)propanoate

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